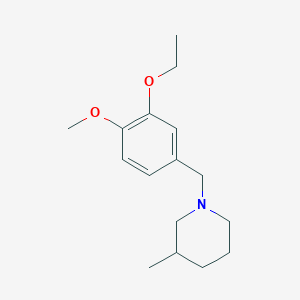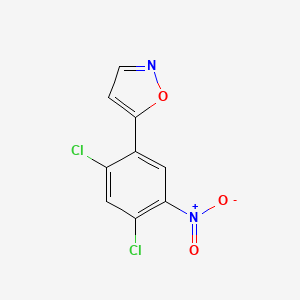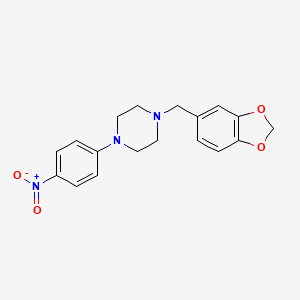
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate is a synthetic compound that belongs to the phenothiazine family. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate involves several steps. The starting materials typically include phenothiazine derivatives and leucine. The reaction conditions often involve heating and stirring the mixture at specific temperatures, followed by purification processes such as crystallization or chromatography . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer and antioxidant activities . In biology, it may be used to investigate cellular mechanisms and pathways. In the pharmaceutical industry, it could be explored as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with cellular receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)leucinate can be compared with other phenothiazine derivatives such as 2-oxo-2-(10H-phenothiazin-10-yl)ethyl piperidine-1-carboxamide and 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfanylbenzoic acid . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties.
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-18(2)16-20(28-26(31)19-10-4-3-5-11-19)27(32)33-17-25(30)29-21-12-6-8-14-23(21)34-24-15-9-7-13-22(24)29/h3-15,18,20H,16-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMUACCUAOWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine](/img/structure/B4952026.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride](/img/structure/B4952060.png)

![3-chloro-N-cyclopentyl-4-{[1-(1-oxidoisonicotinoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4952064.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4952074.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B4952082.png)
![(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952099.png)
![N-allyl-N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4952100.png)
![3-phenylmethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4952101.png)
![1-(4-ethoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4952107.png)
![1-{4-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4952120.png)
![ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4952125.png)
